

Application Notes and Protocols for Flow Cytometry Analysis with CE-224535 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-224535 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages, dendritic cells, and lymphocytes.[1][2] The P2X7 receptor plays a crucial role in inflammatory and immunological processes.[2][3][4] Upon activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, the P2X7 receptor forms a non-selective pore.[2][3] This leads to K+ efflux, Ca2+ influx, and the activation of the NLRP3 inflammasome, resulting in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][5][6] Downstream signaling cascades, including the activation of NF-κB and MAP kinases, are also initiated.[7][8][9][10][11][12] Prolonged activation of the P2X7 receptor can lead to the induction of apoptosis.[13][14][15]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of **CE-224535** on key cellular processes, including apoptosis, cell cycle progression, and inflammasome activation. The provided methodologies and data presentation formats are designed to facilitate the investigation of **CE-224535**'s mechanism of action and its potential as a therapeutic agent.

Data Presentation: Expected Effects of CE-224535



The following tables summarize the anticipated quantitative data from flow cytometry analysis of immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) treated with **CE-224535** followed by stimulation with a P2X7 agonist (e.g., BzATP). These tables are intended as templates for organizing experimental results.

Table 1: Effect of CE-224535 on Apoptosis

Treatment	Concentration	% Live Cells (Annexin V- / Pl-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necr otic Cells (Annexin V+ / PI+)
Vehicle Control	-	_		
BzATP	100 μΜ	_		
CE-224535 + BzATP	10 nM			
CE-224535 + BzATP	100 nM	_		
CE-224535 + BzATP	1 μΜ	_		

Table 2: Effect of **CE-224535** on Cell Cycle Distribution



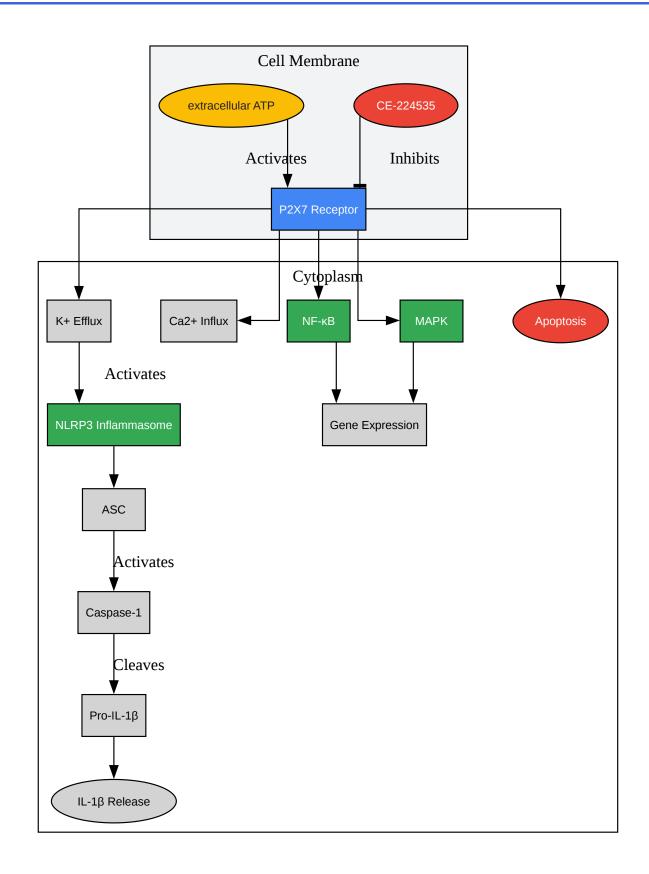
Treatment	Concentration	% G0/G1 Phase	% S Phase	% G2/M Phase
Vehicle Control	-	_		
BzATP	100 μΜ	_		
CE-224535 + BzATP	10 nM			
CE-224535 + BzATP	100 nM			
CE-224535 + BzATP	1 μΜ	_		

Table 3: Effect of CE-224535 on Inflammasome Activation (ASC Speck Formation)

Treatment	Concentration	% ASC Speck Positive Cells
Vehicle Control	-	
LPS + BzATP	1 μg/mL + 100 μM	_
CE-224535 + LPS + BzATP	10 nM	_
CE-224535 + LPS + BzATP	100 nM	_
CE-224535 + LPS + BzATP	1 μΜ	_

Signaling Pathways and Experimental Workflow

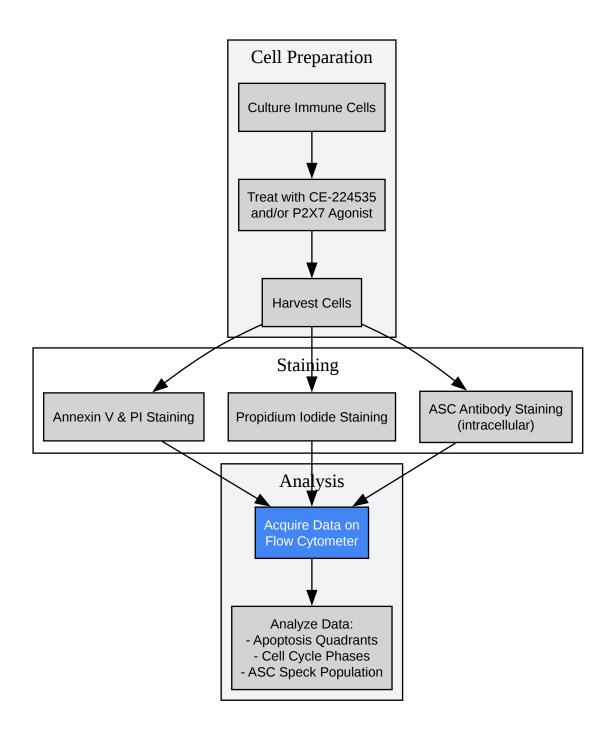




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Caption: P2X7 receptor signaling pathway and inhibition by CE-224535.





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Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols



Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]

Materials:

- Cells of interest (e.g., PBMCs)
- CE-224535
- P2X7 agonist (e.g., BzATP)
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- Phosphate-Buffered Saline (PBS)
- FACS tubes

Procedure:

- Cell Culture and Treatment:
 - Plate cells at a density of 1 x 10⁶ cells/mL in a suitable culture medium.
 - Pre-incubate cells with desired concentrations of CE-224535 or vehicle control for 1 hour at 37°C.
 - $\circ~$ Stimulate cells with a P2X7 agonist (e.g., 100 μM BzATP) for the desired time (e.g., 4-24 hours) at 37°C.
- Cell Harvesting and Washing:



- Collect cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
- Wash the cell pellet twice with cold PBS.
- Staining:
 - \circ Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
 - Add 5 μL of Annexin V-FITC to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Annexin V Binding Buffer to each tube.
 - Add 5 μL of PI (1 mg/mL) immediately before analysis.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - · Live cells: Annexin V- and PI-
 - o Early apoptotic cells: Annexin V+ and PI-
 - Late apoptotic/necrotic cells: Annexin V+ and PI+

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[19][20] [21]

Materials:

- Cells of interest
- CE-224535



- P2X7 agonist (e.g., BzATP)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- PBS
- FACS tubes

Procedure:

- Cell Culture and Treatment:
 - Follow the same procedure as in Protocol 1 for cell culture and treatment.
- · Cell Harvesting and Fixation:
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cell pellet once with PBS.
 - Resuspend the cell pellet in 500 μL of PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
 - Wash the cell pellet once with PBS.
 - Resuspend the cell pellet in 500 μL of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:



- Analyze the samples on a flow cytometer.
- Use a linear scale for the PI fluorescence channel.
- Gate on single cells to exclude doublets.
- Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Inflammasome Activation Analysis by ASC Speck Formation

This protocol detects the formation of ASC specks, a hallmark of inflammasome activation, using intracellular flow cytometry.[22][23]

Materials:

- Cells of interest (e.g., macrophages, monocytes)
- CE-224535
- P2X7 agonist (e.g., BzATP)
- Lipopolysaccharide (LPS)
- Fixation/Permeabilization Buffer
- Anti-ASC antibody conjugated to a fluorochrome
- PBS
- FACS tubes

Procedure:

- Cell Culture and Treatment:
 - Plate cells at a density of 1 x 10^6 cells/mL.



- Prime the cells with LPS (1 μg/mL) for 4 hours at 37°C to induce pro-IL-1β expression.
- Pre-incubate cells with desired concentrations of CE-224535 or vehicle control for 1 hour at 37°C.
- Stimulate cells with a P2X7 agonist (e.g., 100 μM BzATP) for 30-60 minutes at 37°C.
- Cell Harvesting, Fixation, and Permeabilization:
 - Harvest cells by centrifugation.
 - Wash the cell pellet once with PBS.
 - Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.
- Intracellular Staining:
 - Wash the fixed and permeabilized cells with permeabilization buffer.
 - Resuspend the cell pellet in permeabilization buffer containing the anti-ASC antibody.
 - Incubate for 30-60 minutes at room temperature or 4°C in the dark.
- Flow Cytometry Analysis:
 - Wash the cells with permeabilization buffer.
 - Resuspend the cells in FACS buffer.
 - Analyze the samples on a flow cytometer.
 - Identify the population of cells with high fluorescence intensity, corresponding to ASC speck-positive cells.

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